



# Application of Internalin in Targeted Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | internalin |           |
| Cat. No.:            | B1178846   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The quest for targeted drug delivery systems that can selectively deliver therapeutic agents to diseased cells while sparing healthy tissues is a cornerstone of modern pharmaceutical research. One promising strategy involves leveraging the natural internalization mechanisms of pathogens. **Internalin** A (InIA), a surface protein from the bacterium Listeria monocytogenes, has emerged as a powerful targeting ligand. InIA specifically binds to E-cadherin, a receptor often overexpressed on the surface of various epithelial cancer cells, and triggers receptor-mediated endocytosis.[1][2][3] This process can be harnessed to deliver drug-loaded nanoparticles, liposomes, and other therapeutic carriers directly into target cells, enhancing drug efficacy and reducing systemic toxicity.

These application notes provide a comprehensive overview of the principles and methodologies for utilizing **internalin** in targeted drug delivery. Detailed protocols for the production of recombinant **internalin**, its conjugation to delivery vehicles, and the evaluation of targeting efficiency are provided to guide researchers in this innovative field.

### Data Presentation: Efficacy of Internalin-Mediated Drug Delivery



The functionalization of drug delivery systems with **internalin** has been shown to significantly enhance their uptake by E-cadherin-expressing cells. The following tables summarize quantitative data from various studies, highlighting the improved targeting and delivery efficiency.

Table 1: Cellular Uptake Efficiency of Internalin-Functionalized Nanoparticles

| Nanoparticl<br>e Type &<br>Size | Cell Line | Targeting<br>Ligand                 | Uptake Enhanceme nt (vs. Non- functionaliz ed)                  | Measureme<br>nt Method | Reference |
|---------------------------------|-----------|-------------------------------------|-----------------------------------------------------------------|------------------------|-----------|
| Aspherical<br>Polymeric NP      | НЕр-2     | InvA497<br>(Internalin<br>fragment) | ~4-fold<br>increase in<br>fluorescence<br>intensity after<br>5h | Flow<br>Cytometry      | [1]       |
| Spherical<br>Polymeric NP       | НЕр-2     | InvA497<br>(Internalin<br>fragment) | ~3.5-fold increase in fluorescence intensity after 5h           | Flow<br>Cytometry      | [1]       |
| Polystyrene<br>NP (100 nm)      | Caco-2    | Recombinant<br>Internalin A         | 2.5-fold<br>greater<br>uptake than<br>1µm particles             | HPLC                   | [4]       |
| Gold<br>Nanoparticles           | HeLa      | Internalin A                        | Significantly<br>higher uptake<br>compared to<br>bare AuNPs     | X-ray<br>Microscopy    | [2]       |

Table 2: In Vivo Tumor Accumulation of Targeted Drug Delivery Systems



| Delivery<br>System   | Targeting<br>Ligand | Tumor<br>Model                           | Tumor<br>Accumulati<br>on (%ID/g)                       | Time Point | Reference |
|----------------------|---------------------|------------------------------------------|---------------------------------------------------------|------------|-----------|
| Pluronic<br>Micelles | c(RGDyK)<br>peptide | KBv human<br>squamous<br>carcinoma       | ~8 %ID/g                                                | 48 h       | [5]       |
| Miniantibody         | 19G9                | LNCaP tumor                              | 14.2 %ID/g                                              | 48 h       | [6]       |
| IgG                  | 19G9                | LNCaP tumor                              | 24.1 %ID/g                                              | 48 h       | [6]       |
| HFn-ICG<br>Nanocages | Human<br>Ferritin   | Syngeneic<br>orthotopic<br>breast cancer | Significantly<br>higher<br>fluorescence<br>vs. free ICG | 24 h       | [7]       |

%ID/g = percentage of injected dose per gram of tissue.

Table 3: Drug Loading and Encapsulation Efficiency of Liposomal Formulations

| Liposome<br>Formulation     | Drug           | Encapsulation<br>Efficiency (%)  | Drug to Lipid<br>Ratio (w/w) | Reference |
|-----------------------------|----------------|----------------------------------|------------------------------|-----------|
| Doxorubicin<br>Liposomes    | Doxorubicin    | >90%                             | 0.1 - 0.2                    | [8]       |
| Quercetin<br>Liposomes      | Quercetin      | ~54% (PEG-<br>coated)            | Not specified                | [9]       |
| Nifedipine<br>Liposomes     | Nifedipine     | ~25% (in SGF)                    | Not specified                | [10]      |
| Betulinic Acid<br>Liposomes | Betulinic Acid | ~92% (Folate-<br>functionalized) | Not specified                | [11]      |

# Signaling Pathways and Experimental Workflows InIA-E-cadherin Signaling Pathway



The interaction of **Internalin** A with E-cadherin initiates a cascade of intracellular events that culminates in the engulfment of the InIA-decorated particle. This process, known as "zipperlike" endocytosis, involves the recruitment of the host cell's cytoskeletal and endocytic machinery. The binding of InIA to E-cadherin leads to the clustering of E-cadherin and the activation of the tyrosine kinase Src.[1] Src, in turn, phosphorylates E-cadherin, creating a binding site for the ubiquitin-ligase Hakai.[1] Subsequent ubiquitination of E-cadherin serves as a signal for the recruitment of the clathrin-mediated endocytosis machinery, leading to the formation of a clathrin-coated pit and internalization of the particle.[1] Caveolin is also implicated in the initial clustering of E-cadherin.[1]



Click to download full resolution via product page

InIA-E-cadherin signaling cascade.



## Experimental Workflow for Internalin-Targeted Drug Delivery System Development

The development and evaluation of an **internalin**-targeted drug delivery system is a multi-step process. It begins with the production and purification of a recombinant, functional fragment of **Internalin** A. This is followed by the synthesis of the drug-loaded nanocarrier (e.g., liposome or nanoparticle). The **internalin** is then chemically conjugated to the surface of the nanocarrier. The resulting targeted delivery system is characterized and then evaluated for its efficacy in vitro using cell culture models and subsequently in vivo using animal models.



Click to download full resolution via product page

Development and evaluation workflow.

### **Experimental Protocols**



# Protocol 1: Production and Purification of His-tagged Recombinant Internalin A Fragment

This protocol describes the expression and purification of a functional N-terminal fragment of **Internalin** A containing the E-cadherin binding domain, using an E. coli expression system with a C-terminal 6x-Histidine tag for affinity purification.

### Materials:

- E. coli BL21(DE3) cells
- Expression vector (e.g., pET-28a) containing the InIA fragment gene with a C-terminal 6xHistag
- Luria-Bertani (LB) broth and agar plates with appropriate antibiotic (e.g., kanamycin)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Ni-NTA Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Ni-NTA Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Ni-NTA Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Lysozyme
- DNase I
- Ni-NTA agarose resin[12][13][14]
- Dialysis tubing (10 kDa MWCO)
- Phosphate Buffered Saline (PBS), pH 7.4

#### Procedure:

Expression:



- 1. Transform E. coli BL21(DE3) cells with the InIA expression plasmid and select colonies on LB agar plates containing the appropriate antibiotic.
- Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
- 3. Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- 4. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture for 4-6 hours at 30°C.
- 5. Harvest the cells by centrifugation at  $5,000 \times g$  for 15 minutes at  $4^{\circ}C$ .
- Lysis:
  - 1. Resuspend the cell pellet in 20-30 mL of ice-cold Ni-NTA Lysis Buffer.
  - 2. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[14]
  - 3. Sonicate the cell suspension on ice to complete lysis.
  - 4. Add DNase I to a final concentration of 5  $\mu$ g/mL and incubate on ice for 15 minutes to reduce viscosity.
  - 5. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at  $4^{\circ}$ C.
- Purification:
  - 1. Equilibrate the Ni-NTA agarose resin with Ni-NTA Lysis Buffer.
  - 2. Add the clarified lysate to the equilibrated resin and incubate for 1 hour at 4°C with gentle agitation (batch binding).[12]
  - 3. Load the lysate-resin slurry into a chromatography column and collect the flow-through.
  - 4. Wash the resin with 10-20 column volumes of Ni-NTA Wash Buffer.



- 5. Elute the His-tagged InIA fragment with 5-10 column volumes of Ni-NTA Elution Buffer, collecting fractions.
- 6. Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
- Buffer Exchange:
  - Pool the fractions containing the purified InIA fragment.
  - 2. Dialyze against PBS (pH 7.4) overnight at 4°C to remove imidazole.
  - 3. Determine the protein concentration using a BCA assay and store at -80°C.

### Protocol 2: Conjugation of Internalin A to Maleimide-Functionalized Liposomes

This protocol describes the covalent conjugation of the purified, thiol-containing (if not naturally present, a cysteine can be engineered into the recombinant protein) **Internalin** A fragment to pre-formed liposomes containing a maleimide-functionalized lipid.

### Materials:

- Lipids: e.g., DSPC, Cholesterol, DSPE-PEG(2000)-Maleimide (molar ratio e.g., 55:40:5)
- Drug to be encapsulated (e.g., Doxorubicin)
- Chloroform
- Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
- Purified recombinant Internalin A fragment (with an accessible thiol group)
- Reaction Buffer (PBS, pH 7.2)
- Size exclusion chromatography column (e.g., Sepharose CL-4B)

### Procedure:

Liposome Preparation (Thin Film Hydration Method):[15]



- Dissolve the lipids (DSPC, Cholesterol, DSPE-PEG(2000)-Maleimide) in chloroform in a round-bottom flask.[15]
- 2. If encapsulating a lipophilic drug, add it at this stage.
- 3. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
- 4. Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by vortexing or sonicating.
- 5. To achieve a uniform size, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).
- Conjugation:[16]
  - 1. Exchange the buffer of the purified InIA fragment to the Reaction Buffer (PBS, pH 7.2).
  - 2. If necessary, reduce any disulfide bonds in the protein by incubating with a mild reducing agent like TCEP and subsequently remove the TCEP.
  - 3. Mix the maleimide-functionalized liposomes with the thiol-containing InIA fragment at a desired molar ratio (e.g., 1:100 protein to maleimide-lipid).
  - 4. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
- Purification of Conjugated Liposomes:
  - 1. Separate the InIA-conjugated liposomes from unconjugated protein by size exclusion chromatography.[17]
  - 2. Elute the column with PBS and collect the fractions corresponding to the liposomes (typically the void volume).
  - Characterize the final product for size, zeta potential, protein conjugation efficiency, and drug encapsulation efficiency.



# Protocol 3: In Vitro Cellular Uptake Assay using Confocal Microscopy

This protocol details a method to visualize and semi-quantify the uptake of fluorescently labeled, **internalin**-functionalized liposomes into E-cadherin-expressing cells (e.g., Caco-2).

#### Materials:

- Caco-2 cells (or another E-cadherin positive cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Glass-bottom culture dishes or chamber slides
- Fluorescently labeled InIA-liposomes (e.g., containing a lipophilic dye like DiD)
- Non-functionalized fluorescent liposomes (as a control)
- Paraformaldehyde (PFA) 4% in PBS
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Phalloidin-Alexa Fluor 488 (for F-actin staining)
- · Mounting medium
- Confocal Laser Scanning Microscope

#### Procedure:

- Cell Seeding:
  - 1. Seed Caco-2 cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of the experiment.[18]
  - 2. Culture the cells for 24-48 hours. For Caco-2, allow for differentiation over a longer period (e.g., 21 days) to form a polarized monolayer if studying transport.[4]



#### Incubation:

- 1. Remove the culture medium and wash the cells twice with pre-warmed PBS.
- Add fresh, serum-free medium containing the fluorescently labeled InIA-liposomes or control liposomes at a specific concentration (e.g., 50 µg/mL).
- 3. Incubate for a defined period (e.g., 2-4 hours) at 37°C. To confirm active uptake, a parallel experiment can be run at 4°C, which should inhibit endocytosis.[19]

### Staining:

- 1. Aspirate the liposome-containing medium and wash the cells three times with ice-cold PBS to remove non-adherent liposomes.
- 2. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[18]
- Wash the cells twice with PBS.
- 4. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes (optional, for intracellular staining).
- 5. Stain the F-actin with Phalloidin-Alexa Fluor 488 for 30 minutes.
- 6. Wash twice with PBS.
- 7. Stain the nuclei with DAPI for 5 minutes.
- 8. Wash three times with PBS.
- Imaging and Analysis:
  - 1. Add a drop of mounting medium and cover with a coverslip.
  - 2. Image the cells using a confocal microscope, acquiring Z-stacks to confirm internalization.
  - 3. Analyze the images to quantify the fluorescence intensity per cell. This can be done using image analysis software (e.g., ImageJ/Fiji) by outlining individual cells and measuring the



integrated density of the fluorescence from the liposomes. Compare the fluorescence intensity between cells treated with InIA-liposomes and control liposomes.[20]

### Conclusion

The specific interaction between **Internalin** A and E-cadherin provides a robust and versatile platform for the targeted delivery of therapeutic agents to a variety of cancers. The protocols and data presented herein offer a foundational guide for researchers to design, fabricate, and evaluate their own **internalin**-based drug delivery systems. By leveraging this pathogen-inspired targeting strategy, it is possible to develop more effective and less toxic cancer therapies, ultimately improving patient outcomes. Further research and optimization of these systems will undoubtedly pave the way for their clinical translation.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Listeria monocytogenes Internalin and E-cadherin: From Bench to Bedside PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of nanoparticle internalization in mammalian cells by high resolution X-ray microscopy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Listeria monocytogenes internalin and E-cadherin: from structure to pathogenesis |
   Semantic Scholar [semanticscholar.org]
- 4. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Biodistribution and Anti-Tumor Efficacy Evaluation of Doxorubicin and Paclitaxel-Loaded Pluronic Micelles Decorated with c(RGDyK) Peptide PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Biodistribution, PET Imaging, and Tumor Accumulation of 86Y- and 111In-Antimindin/RG-1, Engineered Antibody Fragments in LNCaP Tumor–Bearing Nude Mice PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]



- 8. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Enzymatic synthesis and in vitro evaluation of folate-functionalized liposomes PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of His-Tagged Proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. His-tag purification [protocols.io]
- 14. iba-lifesciences.com [iba-lifesciences.com]
- 15. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligation Strategies for Targeting Liposomal Nanocarriers PMC [pmc.ncbi.nlm.nih.gov]
- 17. liposomes.ca [liposomes.ca]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Internalin in Targeted Drug Delivery Systems: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178846#application-of-internalin-in-targeted-drug-delivery-systems]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com